molecular formula C25H23N3O7 B135080 Duocarmycine Sa CAS No. 130288-24-3

Duocarmycine Sa

Numéro de catalogue B135080
Numéro CAS: 130288-24-3
Poids moléculaire: 477.5 g/mol
Clé InChI: VQNATVDKACXKTF-XELLLNAOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Duocarmycin SA is a naturally occurring antibiotic produced by the bacterium Streptomyces sp. It is a member of the duocarmycins family, which is a group of antibiotics with a wide range of biological activities. Duocarmycin SA has been found to have a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi, protozoans and viruses. It has also been shown to be effective in the treatment of cancer cells.

Applications De Recherche Scientifique

Mécanisme d'alkylation de l'ADN

La Duocarmycine SA est un produit naturel qui alkyle de manière irréversible l'ADN après s'être amarré dans le sillon mineur. Sa puissance cytotoxique picomolaire a suscité un intérêt constant depuis son isolement à partir de Streptomyces en 1978 . Comprendre sa sélectivité de site pour l'alkylation de l'ADN, qui dépend de caractéristiques structurales et de stéréochimie spécifiques, est crucial pour ses applications.

Analogues synthétiques et relation structure-activité (SAR)

Les chercheurs ont étudié de manière approfondie les analogues synthétiques des duocarmycines au cours des 40 dernières années. La modularité élégante de leur relation structure-activité (SAR) a guidé leur évolution. Des analogues simplifiés, tels que les cyclopropa-benz[e]indoles (CBI), ont été développés pour conserver la fonctionnalité parentale tout en améliorant la traçabilité chimique .

Promédicaments pour la thérapie anticancéreuse

La this compound et les composés apparentés ont été étudiés comme candidats promédicaments pour le traitement du cancer. Ces promédicaments subissent une activation pour libérer la cytotoxine active de manière sélective dans les cellules tumorales. Malgré l'arrêt des essais initiaux en raison d'indices thérapeutiques étroits ou d'effets secondaires importants, la recherche d'analogues synthétiques se poursuit, visant à améliorer l'efficacité et la sécurité .

Conjugués anticorps-médicaments (ADC)

Les ADC à base de duocarmycine représentent une voie prometteuse pour la thérapie anticancéreuse ciblée. Ces conjugués combinent un anticorps monoclonal avec une charge cytotoxique (telle que la this compound) pour délivrer le médicament de manière sélective aux cellules cancéreuses. Plus de 15 ADC basés sur la Duocarmycine ont fait l'objet de recherches précliniques, certains, comme SYD985, progressant vers une désignation de voie accélérée .

Stratégies de synthèse totale

Les efforts de synthèse de la this compound et des composés apparentés ont abouti à des méthodes innovantes. Par exemple, une nouvelle méthode de synthèse pour l'indole-2-carboxylate a été appliquée à la synthèse totale de la this compound, démontrant l'importance de voies de synthèse efficaces .

Évolution structurelle et perspectives d'avenir

Une analyse complète de plus de 200 étapes clés de réglage structure/fonction révèle les approches ingénieuses utilisées pour régler et cibler l'activité biologique de la this compound. Alors que la recherche se poursuit, cette plateforme est prometteuse pour de nouvelles thérapies contre le cancer et au-delà .

En résumé, le parcours de la this compound - de sa découverte naturelle aux analogues synthétiques, promédicaments et ADC - a façonné le paysage de la recherche sur le cancer. Son mécanisme unique et sa polyvalence structurelle continuent d'inspirer les scientifiques du monde entier. 🌟

Mécanisme D'action

Target of Action

Duocarmycin SA primarily targets DNA , specifically the AT-rich sequences . It binds to the minor groove of DNA, which is a crucial step in its mechanism of action .

Mode of Action

Duocarmycin SA is an irreversible DNA alkylator . After binding to the minor groove of DNA, the reactivity of the cyclopropane in Duocarmycin SA is significantly enhanced. This leads to a reaction with adenine-N3 to form a covalent bond, which subsequently causes irreversible alkylation of DNA .

Biochemical Pathways

The primary biochemical pathway affected by Duocarmycin SA is DNA alkylation. The compound’s interaction with DNA leads to the formation of covalent bonds, which can disrupt the normal functioning of DNA and lead to cell death . The site-selectivity of DNA alkylation depends on structural features and stereochemistry .

Pharmacokinetics

It’s known that duocarmycin sa has been used in the development of prodrugs and antibody-drug conjugates for directed cancer therapy , which suggests that modifications to the compound can influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of Duocarmycin SA’s action is cytotoxicity, making it an extremely potent cytotoxic agent . Its ability to alkylate DNA leads to disruptions in normal cellular processes, ultimately leading to cell death . It has shown synergistic cytotoxicity against glioblastoma multiforme (GBM) cells when combined with proton radiation in vitro .

Action Environment

The environment can influence the action, efficacy, and stability of Duocarmycin SA. For instance, the compound’s reactivity is enhanced after binding to the minor groove of DNA . . It’s worth noting that Duocarmycin SA has been used in the development of prodrugs and antibody-drug conjugates , which can be designed to be activated or released in specific environments, such as the acidic environment of a tumor.

Safety and Hazards

Duocarmycin SA should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The molecular designs of synthetic duocarmycins have evolved from early SAR studies to modern applications for directed cancer therapy as prodrugs and antibody-drug conjugates in late-stage clinical development . This suggests that future research may continue to explore the potential of duocarmycin SA in cancer treatment.

Propriétés

IUPAC Name

methyl (1R,12S)-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O7/c1-32-17-6-11-5-14(26-19(11)22(34-3)21(17)33-2)23(30)28-10-12-9-25(12)13-7-15(24(31)35-4)27-20(13)16(29)8-18(25)28/h5-8,12,26-27H,9-10H2,1-4H3/t12-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNATVDKACXKTF-XELLLNAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H]4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926663
Record name Duocarmycin SA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130288-24-3
Record name (+)-Duocarmycin SA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130288-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Duocarmycin SA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130288243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Duocarmycin SA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Duocarmycin sa
Reactant of Route 2
Reactant of Route 2
Duocarmycin sa
Reactant of Route 3
Reactant of Route 3
Duocarmycin sa
Reactant of Route 4
Reactant of Route 4
Duocarmycin sa
Reactant of Route 5
Duocarmycin sa
Reactant of Route 6
Reactant of Route 6
Duocarmycin sa

Q & A

Q1: How does duocarmycin SA interact with DNA?

A1: Duocarmycin SA binds to the minor groove of double-stranded DNA with a preference for adenine-thymine (AT) rich sequences. [, , , ] This binding event is non-covalent and driven by hydrophobic interactions and shape complementarity. [, , ] Subsequently, the activated cyclopropane ring of duocarmycin SA undergoes a stereoelectronically controlled nucleophilic attack by the N3 atom of adenine, forming a covalent bond. [, , ]

Q2: What are the downstream effects of duocarmycin SA binding to DNA?

A2: The covalent binding of duocarmycin SA to adenine N3 in the minor groove significantly distorts the DNA helix. [, , ] This distortion inhibits essential cellular processes like DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in affected cells. [, , , ]

Q3: Is the DNA binding of duocarmycin SA reversible?

A4: While the initial non-covalent binding of duocarmycin SA to DNA is reversible, the subsequent alkylation reaction is essentially irreversible, leading to the formation of stable DNA adducts. [, ]

Q4: What is the molecular formula and weight of duocarmycin SA?

A5: The molecular formula of duocarmycin SA is C26H27N3O8. It has a molecular weight of 509.51 g/mol. [, ]

Q5: Is there any spectroscopic data available for duocarmycin SA?

A6: Yes, duocarmycin SA has been extensively characterized by various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, has been crucial in determining its three-dimensional structure, especially when complexed with DNA. [, ] Other techniques like UV-Vis spectroscopy and mass spectrometry (MS) have been employed for its identification and quantification. [, ]

Q6: Is duocarmycin SA stable under physiological conditions?

A7: Duocarmycin SA exhibits remarkable stability under physiological conditions, particularly compared to other members of the CC-1065 and duocarmycin families. [, ] This stability is attributed to the electron-withdrawing effect of the C6 methoxycarbonyl group, which stabilizes the reactive cyclopropane ring. [, ]

Q7: How does the stability of duocarmycin SA influence its biological activity?

A8: The enhanced stability of duocarmycin SA translates to higher potency compared to less stable analogues. [, ] This is because a more stable alkylating subunit has a higher probability of reaching its DNA target intact and reacting before undergoing degradation or premature activation. [, ]

Q8: Have computational methods been used to study duocarmycin SA-DNA interactions?

A10: Yes, molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been used to investigate duocarmycin SA binding to DNA. [] These studies have provided insights into the structural features responsible for the drug's sequence selectivity and the potential catalytic role of DNA in the alkylation process. []

Q9: How do modifications to the alkylation subunit of duocarmycin SA affect its activity?

A11: Modifications impacting the stability of the cyclopropane ring, such as changing the C6 substituent or replacing the pyrrole ring, significantly alter the reactivity and consequently the cytotoxic potency of duocarmycin SA analogs. [, , , ]

Q10: What is the role of the trimethoxyindole moiety in duocarmycin SA?

A12: The trimethoxyindole moiety of duocarmycin SA plays a crucial role in its DNA binding affinity and sequence selectivity. [, ] Modifications to this region, like removing the methoxy groups, can impact both the binding affinity and the alkylation efficiency of the drug. []

Q11: What are "reversed" and "sandwiched" analogs of duocarmycin SA, and what do they reveal about its DNA alkylation mechanism?

A13: "Reversed" and "sandwiched" analogs are synthetically modified versions of duocarmycin SA where the orientation of the alkylation and DNA binding subunits is altered. [] These analogs have been crucial in confirming the non-covalent binding model and identifying the critical features responsible for the sequence-selective alkylation of DNA by duocarmycin SA. []

Q12: What are the known toxicological concerns associated with duocarmycin SA?

A15: Despite its potent antitumor activity, duocarmycin SA exhibits significant toxicity, limiting its clinical application. [, , ] This toxicity stems from its non-specific DNA alkylation, which can affect both healthy and cancerous cells. [, ]

Q13: What safety measures are essential when handling duocarmycin SA?

A16: Due to its potent cytotoxicity, duocarmycin SA should be handled with extreme caution in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment to prevent inhalation, ingestion, or skin contact. [] Specific safety data sheets should always be consulted before handling the compound. []

Q14: What is the relationship between the reactivity of duocarmycin SA and its cytotoxic potency?

A18: A general trend observed within the duocarmycin family suggests a parabolic relationship between the reactivity of the alkylation subunit and the cytotoxic potency of the molecule. [] Compounds with intermediate reactivity tend to display the highest potency, balancing the need for sufficient stability to reach the DNA target and adequate reactivity for effective alkylation. [, ]

Q15: What in vitro assays are commonly used to evaluate the efficacy of duocarmycin SA and its analogs?

A19: Cytotoxicity assays, such as the MTT assay, are frequently employed to assess the potency of duocarmycin SA analogs against various cancer cell lines. [, , ] DNA alkylation assays, including those utilizing oligonucleotides or plasmid DNA, provide insights into the sequence selectivity and efficiency of the alkylation reaction. [, , ]

Q16: What are some promising strategies for targeted delivery of duocarmycin SA?

A23: Antibody-drug conjugates (ADCs) are being actively explored as a targeted delivery strategy for duocarmycin SA. [] By conjugating the drug to an antibody specific for a tumor-associated antigen, researchers aim to deliver duocarmycin SA specifically to cancer cells, sparing healthy tissues and minimizing systemic toxicity. [, ]

Q17: What is the role of carboxyl esterase in the activity of KW-2189, a duocarmycin SA analog?

A24: KW-2189 is a prodrug that requires activation by intracellular carboxyl esterase to release the active duocarmycin SA analog, DU-86. [] Therefore, the level of carboxyl esterase activity in cancer cells can significantly influence their sensitivity to KW-2189. [] This highlights the importance of considering the tumor microenvironment and cellular enzyme activity when designing and evaluating duocarmycin SA-based therapies. []

Q18: What analytical techniques are used to characterize and quantify duocarmycin SA?

A25: High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (MS) is routinely used for the separation, identification, and quantification of duocarmycin SA and its analogs. [, , ] NMR spectroscopy, particularly 1H NMR, plays a critical role in structural elucidation and studying drug-DNA interactions. [, ]

Q19: When was duocarmycin SA discovered and what are the key milestones in its research history?

A27: Duocarmycin SA was first isolated from Streptomyces sp. in the early 1990s, along with other members of the duocarmycin family. [] Its discovery marked a significant development in the field of antitumor antibiotics due to its unprecedented potency. [, ] Subsequent research has focused on understanding its unique mechanism of action, structure-activity relationships, and exploring strategies to overcome its toxicity and improve its therapeutic index. [, , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.